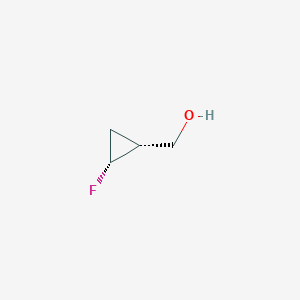
4-(2-Fluoro-4-nitrobenzyl)morpholine
Overview
Description
4-(2-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3 It is characterized by the presence of a morpholine ring substituted with a 2-fluoro-4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure high yield and purity. The process can be optimized using microreactors, which allow for precise control over reaction parameters such as temperature, reactant molar ratio, and residence time .
Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using microfluidic devices. These devices facilitate the efficient and scalable synthesis of the compound, maintaining high levels of reactant conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-4-nitrobenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the benzyl group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles. The reaction is typically carried out in the presence of a base.
Reduction: Iron and ammonium chloride are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Substituted benzyl morpholines.
Reduction: 4-(2-Fluoro-4-aminobenzyl)morpholine.
Scientific Research Applications
4-(2-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)morpholine
- 4-(2-Fluoro-4-aminobenzyl)morpholine
Comparison: 4-(2-Fluoro-4-nitrobenzyl)morpholine is unique due to the presence of both a fluorine atom and a nitro group on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
4-[(2-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-11-7-10(14(15)16)2-1-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROXDHWELAGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8026719.png)





![[(3-Chloro-4-nitrophenyl)methyl]diethylamine](/img/structure/B8026757.png)



